molecular formula C26H25NO4 B3245467 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid CAS No. 1691861-88-7

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid

Cat. No.: B3245467
CAS No.: 1691861-88-7
M. Wt: 415.5 g/mol
InChI Key: GQTVSSUIIKDXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid is a synthetic amino acid derivative featuring a pentanoic acid backbone with a phenyl group at the C5 position and a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality and ease of removal under mild basic conditions . This compound is structurally designed to integrate aromatic and hydrophobic properties into peptide chains, making it valuable for applications in drug development and biomaterials.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVSSUIIKDXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is cleaved under mild basic conditions to expose the free amine. This reaction is critical for iterative peptide elongation.

Reagents and Conditions

ReagentSolventTimeTemperatureEfficiency
20% PiperidineDMF20 min25°C>95%
1,8-Diazabicycloundec-7-ene (DBU)DCM5 min0°C>90%

Mechanistic Insight :
Piperidine induces β-elimination of the Fmoc group via base-mediated deprotonation at the fluorenylmethyl carbon, releasing CO₂ and forming dibenzofulvene . DBU offers faster deprotection but requires anhydrous conditions.

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation through activation by carbodiimide-based reagents.

Common Activation Protocols

ActivatorAdditiveSolventCoupling Efficiency
EDCHOAtDMF92–98%
DCCHOBtTHF85–90%

Example Reaction :
Activation with EDC/HOAt in DMF facilitates coupling with N-alkyl amino acids (e.g., N-methylvaline) to construct sterically hindered peptides .

Substitution Reactions

The deprotected amine undergoes alkylation or acylation to introduce structural diversity.

Substitution Pathways

Reaction TypeReagentProductYield
N-AlkylationTrifluoromethyl iodideN-CF₃-γ-amino acid derivative78%
Reductive AminationBenzaldehyde/NaBH₃CNN-Benzyl-γ-amino acid65%

Key Findings :

  • Alkylation with trifluoromethyl groups enhances metabolic stability in peptide therapeutics .

  • Steric effects from the phenylpentanoic acid backbone influence reaction rates, requiring optimized stoichiometry for high yields .

Stability Under Reaction Conditions

The compound exhibits robustness in diverse media:

ConditionStabilityDegradation Pathway
pH 2–10 (aqueous)Stable for 24 hNone observed
T > 80°C (DMF)Partial racemizationEpimerization at α-carbon

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

5-Phenylpentanoic Acid
  • Structure: Lacks the Fmoc-protected amino group, retaining only the phenyl-substituted pentanoic acid core.
  • Properties: Exhibits lower hydrophobicity compared to the Fmoc derivative. Used as a precursor in polymer synthesis (e.g., polyhydroxyalkanoates) .
  • Synthesis : Prepared via catalytic methods with 64% yield, as reported in NMR-confirmed studies (δ 7.30–7.17 ppm for aromatic protons; δ 35.7 ppm for the carboxylic carbon) .
(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic Acid
  • Structure: Features an additional tri(phenyl)methylamino group at C5, enhancing steric bulk.
  • Applications : Used in specialized peptide modifications where bulkier side chains are required for stability or receptor interaction .
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic Acid
  • Structure : Substitutes the phenyl group with an allyloxy ester at C4.
  • Properties : The allyloxy group enables orthogonal deprotection strategies (e.g., Pd-mediated cleavage), offering versatility in multi-step syntheses .
5-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}pentyl Methanesulfonate
  • Structure : Replaces the carboxylic acid with a methanesulfonate ester, altering reactivity for nucleophilic substitutions.
  • Applications : Useful in prodrug design or linker chemistry .

Physicochemical Properties

Compound Molecular Weight Solubility Key Functional Groups References
Target Compound ~409.5 g/mol* Low in water Fmoc, phenyl, carboxylic acid
5-Phenylpentanoic Acid 178.23 g/mol Moderate in DCM Phenyl, carboxylic acid
(R)-4-(Fmoc-amino)-5-(allyloxy)pentanoic Acid 409.43 g/mol Soluble in DMSO Fmoc, allyloxy
*Estimated based on analogs in .

Key Research Findings

  • Steric Effects : The phenyl group in the target compound reduces enzymatic degradation rates compared to aliphatic analogs .
  • Deprotection Efficiency : Fmoc removal requires 20% piperidine in DMF, whereas allyloxy derivatives demand Pd-catalyzed cleavage, adding complexity .
  • Thermal Stability : Fmoc-protected compounds generally degrade above 150°C, limiting high-temperature applications .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid?

  • Methodological Answer : The synthesis typically involves multi-step Fmoc (fluorenylmethyloxycarbonyl) protection under inert atmospheres. A representative protocol includes:

  • Stage 1 : Coupling the Fmoc group to the amino acid backbone using dichloromethane (DCM) and N-ethyl-N,N-diisopropylamine (DIPEA) at 15°C for 2 hours .
  • Stage 2 : Deprotection with piperidine in dimethylformamide (DMF) for 30 minutes .
  • Stage 3 : Subsequent coupling with other Fmoc-protected amino acids (e.g., Fmoc-Val-OH, Fmoc-Leu-OH) using bromoacetic acid as an activating agent .
  • Critical Note : Ensure anhydrous conditions and nitrogen purges to prevent hydrolysis or side reactions.

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. A mobile phase gradient of acetonitrile/water (0.1% TFA) is recommended .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and isotopic pattern .
  • NMR : 1^1H NMR in DMSO-d6 resolves peaks for aromatic protons (δ 7.2–7.8 ppm), Fmoc methylene groups (δ 4.2–4.4 ppm), and backbone protons (δ 1.4–2.6 ppm) .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation and moisture absorption .
  • Avoid prolonged exposure to temperatures >25°C, which may degrade the Fmoc group or induce racemization .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Activation Reagents : Use HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU with DIPEA for efficient carbodiimide-mediated coupling .
  • Solvent Selection : DMF or DCM:DMF (1:1) enhances solubility and minimizes steric hindrance .
  • Monitoring : Perform Kaiser tests or FT-IR spectroscopy to confirm complete deprotection and coupling .

Q. What analytical approaches resolve contradictions in NMR data for this compound?

  • Methodological Answer :

  • 2D NMR : Use 13^{13}C-HSQC and COSY to assign ambiguous proton signals (e.g., overlapping aromatic or backbone protons) .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6 versus CDCl3 to clarify solvent-induced shifts .
  • Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) can reveal conformational flexibility causing peak splitting .

Q. What strategies mitigate racemization during peptide chain elongation using this building block?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Additives : Include HOBt (hydroxybenzotriazole) or Oxyma Pure to suppress epimerization .
  • Inert Atmosphere : Rigorous nitrogen purging reduces oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Reactant of Route 2
Reactant of Route 2
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid

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